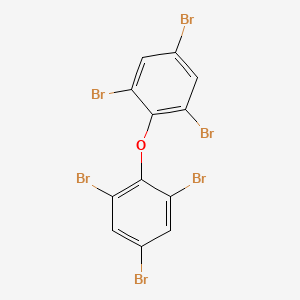

2,2',4,4',6,6'-Hexabromodiphenyl ether

Description

Structure

3D Structure

Properties

IUPAC Name |

1,3,5-tribromo-2-(2,4,6-tribromophenoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4Br6O/c13-5-1-7(15)11(8(16)2-5)19-12-9(17)3-6(14)4-10(12)18/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRSCBOSGEKXXSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Br)OC2=C(C=C(C=C2Br)Br)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4Br6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10873929 | |

| Record name | 2,2',4,4',6,6'-Hexabromodiphenyl Ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10873929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

643.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35854-94-5 | |

| Record name | Hexabromodiphenyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35854-94-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexabromodiphenyl ether 155 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035854945 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2',4,4',6,6'-Hexabromodiphenyl Ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10873929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',4,4',6,6'-HEXABROMODIPHENYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IHX8C02S2C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Environmental Occurrence, Distribution, and Transport of 2,2 ,4,4 ,6,6 Hexabromodiphenyl Ether

Global and Regional Environmental Prevalence of BDE-153

BDE-153 has been consistently detected in the atmosphere, even in remote regions far from industrial sources, indicating its potential for long-range atmospheric transport. psu.edunau.edu Studies in the Arctic have identified BDE-153 as one of the four most consistently identified PBDE congeners in polar bear fat samples from various locations, including Svalbard, East Greenland, and the Canadian Arctic. researchgate.net Its presence in the Arctic atmosphere is a strong indicator of its capacity to travel long distances from its points of origin in more industrialized and populated areas. psu.edunau.edu

The physical and chemical properties of BDE-153 contribute to its atmospheric persistence and transport. While PBDEs with fewer bromine atoms are more likely to be found in the gaseous phase, more heavily brominated congeners like BDE-153 are predominantly associated with airborne particles. nih.gov This association with particulate matter allows for its transport over vast distances by wind currents. Models of global fate and transport have suggested that certain PBDEs, including those with similar properties to BDE-153, have an Arctic accumulation potential comparable to other well-known persistent organic pollutants (POPs). nau.edu

Atmospheric concentrations of BDE-153 have been measured in various remote locations. For instance, monitoring at Casey and Troll research stations in Antarctica detected BDE-153, with it being found in over 50% of samples at Casey station. mdpi.com The detection of BDE-153 in such pristine environments underscores its global distribution via atmospheric pathways.

In aquatic environments, BDE-153 is widespread, with its hydrophobic nature leading to its partitioning from the water column into sediments. nih.gov Sediments act as a significant sink for BDE-153 and other PBDEs, providing a historical record of contamination. gdut.edu.cn Studies of sediment cores from the Yangtze River in China have detected BDE-153, with its presence linked to the use of commercial Penta-BDE and Octa-BDE mixtures. gdut.edu.cn Similarly, sediment samples from the Niagara River, connecting Lake Erie and Lake Ontario, have shown the presence of BDE-153. nih.gov

The concentration of BDE-153 in aquatic sediments can vary significantly depending on proximity to sources such as municipal wastewater treatment plant discharges and industrial activities. nih.govresearchgate.net For instance, in an urban artificial lake in Brazil, higher concentrations of BDE-153 and other PBDEs were found near effluent discharge points. researchgate.net

Once in the sediment, BDE-153 can be subject to microbial degradation under anaerobic conditions, although the removal rates can be slow. nih.gov The persistence of BDE-153 in sediments makes it available for uptake by benthic organisms, thereby introducing it into aquatic food webs. nih.gov

Soils are a major reservoir for BDE-153 and other PBDEs released into the environment. nih.gov Contamination of terrestrial ecosystems occurs through various pathways, including atmospheric deposition, the application of sewage sludge as fertilizer, and releases from e-waste recycling and landfill sites. daneshyari.comnih.gov The congener profiles in soil often reflect the composition of the commercial PBDE mixtures used in that region. nih.gov

Due to its chemical properties, BDE-153 exhibits low mobility in soil, tending to bind to soil organic matter. This sequestration can lead to its long-term persistence in the terrestrial environment. However, microbial degradation can contribute to the attenuation of BDE-153 in soils over time. nih.gov Studies have shown that the elimination of BDE-153 is faster in non-sterilized soils compared to sterilized soils, indicating the role of microorganisms in its breakdown. nih.gov

The presence of BDE-153 in soil can lead to its uptake by plants, although the extent of this uptake can be influenced by plant species and soil characteristics. nih.gov This provides a pathway for the entry of BDE-153 into terrestrial food chains.

Bioaccumulation and Trophic Transfer Mechanisms of BDE-153 in Ecosystems

BDE-153 is known to bioaccumulate in organisms and biomagnify through food webs. nih.govnih.govresearchgate.netnih.gov Its lipophilic nature means it readily accumulates in the fatty tissues of living organisms. epa.gov

Organisms at the base of the food web, such as plankton and invertebrates, play a crucial role in the initial uptake of BDE-153 from the environment. nih.gov In aquatic systems, zooplankton can accumulate PBDEs, including BDE-153, from the water column and through their diet, making these contaminants available to higher trophic levels. mdpi.com

In benthic environments, deposit feeders and filter feeders take up BDE-153 from contaminated sediments and suspended particles. researchgate.net The concentration of BDE-153 in these organisms is influenced by the level of contamination in their immediate environment and their feeding strategies. researchgate.net The uptake at these lower trophic levels is the primary entry point for BDE-153 into the broader food web.

There is substantial evidence for the biomagnification of BDE-153 in both aquatic and terrestrial food webs. nih.govnih.govresearchgate.netnih.gov Biomagnification is the process whereby the concentration of a substance increases in organisms at successively higher levels in a food chain. epa.gov

In a study of the northwest Atlantic marine food web, BDE-153 was found to be highly biomagnified in harbor seals, with biomagnification factors (BMFs) ranging from 148 to 677. nih.govgulfofmaine.org Similarly, in a freshwater food web in the Pearl River Estuary, the trophic magnification factor (TMF) for BDE-153 was statistically greater than one, indicating its potential for biomagnification. researchgate.net However, in a Lake Michigan food web study, while other PBDE congeners showed biomagnification, the results for BDE-153 were not explicitly highlighted as biomagnifying in the abstract. nih.gov

In terrestrial ecosystems, BDE-153 has been shown to biomagnify in predatory bird food chains. nih.govacs.org For example, in a food chain consisting of great tits and sparrowhawks, BDE-153 was among the congeners that were biomagnified. nih.govacs.org Interestingly, in a small rodent-fox food chain, no biomagnification of BDE-153 was observed, which was attributed to the high metabolic capacity of the fox for such compounds. nih.govacs.org This highlights that metabolic capabilities can significantly influence the extent of biomagnification in different species.

Species-Specific Bioaccumulation and Elimination Patterns of BDE-153

2,2',4,4',6,6'-Hexabromodiphenyl ether, or BDE-153, demonstrates distinct patterns of bioaccumulation and elimination that vary significantly across different species and environmental conditions. Its lipophilic nature facilitates its accumulation in the fatty tissues of organisms, leading to its detection in a wide range of wildlife, from aquatic invertebrates to apex predators.

In aquatic ecosystems, the bioaccumulation of BDE-153 is influenced by factors such as the species' dietary habits, trophic level, and metabolic capabilities. researchgate.netnih.gov For instance, in a study of a freshwater food web in the Yangtze River Delta, BDE-153 was identified as one of the major polybrominated diphenyl ether (PBDE) congeners found in various aquatic organisms. researchgate.netnih.govnih.gov Similarly, in the northwest Atlantic marine food web, BDE-153 was found to be highly biomagnified. gulfofmaine.org In adult male harbor seals, BDE-153 was the second most abundant congener after BDE-47, contributing to 17% of the total PBDE content. gulfofmaine.org Research in the Canadian Arctic also observed high biomagnification factors (BMFs) for BDE-153 in polar bears, with mean BMFs ranging from 91 to 130. sfu.ca

Studies on avian species have also highlighted species-specific accumulation. BDE-153 is often a predominant congener found in various bird species. researchgate.net For example, research has shown that BDE-153 was the most abundant congener in insectivorous birds, suggesting that enrichment may occur in primary consumers and then be transferred to predators. researchgate.net In American kestrels, increasing concentrations of BDE-153 have been associated with delayed egg-laying and reduced fledging success. acs.org

The elimination patterns of BDE-153 also differ among species and in comparison to other PBDE congeners. Toxicokinetic studies in mice have shown that BDE-153 is eliminated much more slowly than lower-brominated congeners like BDE-47, BDE-99, and BDE-100. nih.govresearchgate.net Five days after exposure, tissue concentrations of BDE-153 were significantly higher than the other tested congeners, a difference largely attributed to slower urinary elimination rates. nih.gov In humans, the terminal whole-body half-life of BDE-153 has been estimated to be between 6.5 and 11.7 years, indicating its high persistence within the body. osti.gov

| Species/Group | Location | Key Finding | Source |

|---|---|---|---|

| Aquatic Organisms | Yangtze River Delta | Identified as a major PBDE congener in the freshwater food web. | researchgate.netnih.govnih.gov |

| Harbor Seals (adult male) | Northwest Atlantic | Contributed 17% of the total PBDE content, second only to BDE-47. | gulfofmaine.org |

| Polar Bears | Canadian Arctic | Exhibited high biomagnification factors, with mean BMFs ranging from 91 to 130. | sfu.ca |

| Insectivorous Birds | Not Specified | Found to be the most abundant congener, suggesting trophic transfer. | researchgate.net |

| Mice (C57BL/6) | Laboratory Study | Excreted more slowly than BDE-47, BDE-99, and BDE-100. | nih.govresearchgate.net |

| Humans | General Population | Estimated terminal whole-body half-life of 6.5 to 11.7 years. | osti.gov |

Sources and Pathways of BDE-153 Release into the Environment

The release of BDE-153 into the environment is primarily driven by anthropogenic activities related to the production, use, and disposal of products containing brominated flame retardants. As a component of the commercial octa-BDE mixture, BDE-153 has been incorporated into a wide array of consumer and industrial goods. acs.orgresearchgate.net

Industrial processes and waste disposal are significant pathways for BDE-153 to enter the environment. Manufacturing facilities that produced or used octa-BDE technical mixtures could release the compound into the atmosphere. acs.orgresearchgate.net A global inventory of PBDEs estimated that over 70% of emissions during production and use occurred in industrialized regions. acs.orgacs.org

Waste disposal sites, particularly landfills, are major reservoirs and sources of ongoing BDE-153 release. researchgate.net Consumer products containing BDE-153 are discarded in municipal solid waste landfills. researchgate.net Over time, the compound can leach from these products and contaminate landfill leachate, which is the liquid that passes through the waste. researchgate.netnih.gov Studies have confirmed the presence of BDE-153 in landfill leachate, which can then contaminate groundwater and surface water sources. researchgate.netnih.gov For instance, a study of three landfill sites in Cape Town, South Africa, detected PBDEs in all leachate samples, confirming landfills as an important source of environmental contamination. researchgate.netnih.gov Another study in Gauteng, South Africa, identified BDE-153 as a prominent congener in landfill sediments. researchgate.net Furthermore, more than 70% of PBDE emissions during waste disposal were found to occur in less industrialized regions, highlighting the global nature of the waste stream. acs.orgresearchgate.net Industrial wastewater is another direct route; a screening study in Washington State detected BDE-153 in pretreated industrial wastewater discharged to publicly owned treatment works. wa.gov

| Source | Location | Sample Type | Reported Concentration/Finding | Source |

|---|---|---|---|---|

| Landfills | Cape Town, South Africa | Leachate | Total PBDEs ranged from 0.28 to 2,240 ng/L across three sites. | researchgate.netnih.gov |

| Landfills | Gauteng, South Africa | Sediment | BDE-153 was one of the most concentrated congeners at 3.9 ng/g. | researchgate.net |

| Industrial Facilities | Northwestern Washington, USA | Pretreated Wastewater | Detected in samples from various industries before discharge to treatment plants. | wa.gov |

A primary pathway for human and environmental exposure to BDE-153 is its diffusion and release from consumer products into indoor environments. Because PBDEs are additive flame retardants, they are not chemically bound to the polymer matrix of the products they are in. researchgate.net This allows them to leach, volatilize, or abrade from products such as electronics, furniture containing polyurethane foam, and textiles over the product's lifespan. nih.govnih.govrivm.nl

Consequently, indoor dust has become a significant sink and exposure source for BDE-153. researchgate.netnih.gov Numerous studies have documented the presence of BDE-153 in residential dust samples, often at concentrations significantly higher than those found outdoors. researchgate.netacs.org For example, a study in Western Australia detected PBDEs in all residential dust samples analyzed, with the sum of common congeners (including BDE-153) ranging from 60.4 to 82,400 ng/g. nih.gov Another study found a strong correlation between the concentrations of several PBDE congeners in house dust and the serum of the adults living in those homes, suggesting that house dust is a primary exposure pathway. nih.gov The breakdown of materials in consumer products and the subsequent migration of PBDEs during product use contribute to these elevated indoor levels. researchgate.net

Environmental Transformation and Degradation Pathways of 2,2 ,4,4 ,6,6 Hexabromodiphenyl Ether

Photolytic Degradation Processes of BDE-153 in Environmental Matrices

Photolysis, or degradation by light, is a primary abiotic transformation mechanism for polybrominated diphenyl ethers (PBDEs) in the environment. berkeley.edu The susceptibility of a PBDE congener to photolysis depends on the compatibility between its light absorption wavelength and the emission spectrum of the light source. researchgate.net PBDEs typically absorb light in the wavelength range of 280-400 nm. researchgate.net

Direct photolysis occurs when BDE-153 directly absorbs energy from sunlight, leading to the cleavage of carbon-bromine bonds. escholarship.org This process is possible because the absorption spectrum of BDE-153 overlaps with that of sunlight. escholarship.org The primary mechanism in direct photolysis is reductive debromination, which results in the formation of lower brominated diphenyl ethers. polyu.edu.hk

Under UV-Vis irradiation (at wavelengths greater than 290 nm), the direct photolysis of BDE-153 in aqueous solution has been observed to follow first-order kinetics. escholarship.orgnih.gov Studies have reported a rate constant (k) of 2.26 × 10⁻² min⁻¹ and a corresponding half-life of 30.72 minutes under these conditions. nih.govresearchgate.net The degradation of BDE-153 can lead to the formation of various lower brominated products, including penta-BDEs such as BDE-101, BDE-99, and BDE-118. mdpi.com

Table 1: Direct Photolysis Kinetics of BDE-153 in Aqueous Solution This table is interactive. You can sort and filter the data.

| Parameter | Value | Conditions | Reference |

|---|---|---|---|

| Rate Constant (k) | 2.26 × 10⁻² min⁻¹ | UV-Vis irradiation (λ > 290 nm) | nih.govresearchgate.net |

| Half-life (t½) | 30.72 min | UV-Vis irradiation (λ > 290 nm) | nih.govresearchgate.net |

Indirect photolysis involves the reaction of BDE-153 with reactive oxygen species (ROS) generated by photosensitizers, with natural organic matter (NOM) being the most common in aquatic environments. escholarship.org The photolysis of NOM produces ROS such as singlet oxygen (¹O₂), hydroxyl radicals (·OH), and the triplet excited state of NOM (³NOM*). escholarship.org

Interestingly, the photolytic rate of BDE-153 is significantly slower in oxygen-rich solutions compared to oxygen-poor (nitrogen-sparged) conditions. nih.govresearchgate.net This suggests that ³NOM* is a more effective reactant for the degradation of BDE-153 than ¹O₂, as the presence of oxygen quenches the triplet state to form singlet oxygen. nih.govresearchgate.net

Table 2: Contribution of Reactive Species to Indirect Photolysis of BDE-153 This table is interactive. You can sort and filter the data.

| Reactive Species | Contribution to Indirect Photolysis | Key Finding | Reference |

|---|---|---|---|

| Hydroxyl Radical (·OH) | 28.7% - 31.0% | Higher contribution than ¹O₂. | escholarship.orgnih.govresearchgate.net |

| Singlet Oxygen (¹O₂) | 12.9% - 14.9% | Lower contribution than ·OH. | escholarship.orgnih.govresearchgate.net |

Microbial Biotransformation and Debromination of BDE-153

Microbial activity, particularly in anaerobic environments like sediments, is a crucial pathway for the transformation of BDE-153. fao.org These processes can significantly alter the congener profile found in the environment.

Under anaerobic conditions, various microbial consortia have demonstrated the ability to reductively debrominate BDE-153. fao.orgberkeley.edu This process is generally slow, with less than 10% of nanomolar concentrations of PBDEs being transformed over several months. nih.gov The debromination pathways show a preferential removal of bromine atoms from the para and meta positions, with ortho removal being the least favored. fao.orgberkeley.edunih.gov In studies with various sediment types, the half-life of BDE-153 varied widely, from 7.6 to 165 days, with mangrove sediments showing higher debromination rates than marine or freshwater pond sediments. fao.org

The primary debromination products of BDE-153 are the penta-BDEs, specifically BDE-99 (meta debromination) and BDE-101. berkeley.eduberkeley.edu Several groups of anaerobic bacteria have been implicated in PBDE debromination, including organohalide-respiring bacteria like Dehalococcoides, Dehalobacter, Dehalogenimonas, and Desulfitobacterium. nih.govnih.govresearchgate.net Specific studies have identified that cultures containing Dehalococcoides species, as well as pure cultures of Dehalobacter restrictus and Desulfitobacterium hafniense, can debrominate BDE-153. berkeley.edunih.govberkeley.edu

Table 3: Anaerobic Debromination of BDE-153 This table is interactive. You can sort and filter the data.

| Microbial Group/Species | Key Products | Bromine Removal Preference | Reference |

|---|---|---|---|

| Dehalococcoides consortia | BDE-99, BDE-101 | para > meta > ortho | berkeley.edunih.govberkeley.edu |

| Dehalobacter restrictus | BDE-99, BDE-101 | para > meta > ortho | berkeley.edunih.govberkeley.edu |

| Desulfitobacterium hafniense | BDE-99, BDE-101 | para > meta > ortho | berkeley.edunih.govberkeley.edu |

| Mangrove/Marine Sediments | Penta- to mono-BDEs | para > meta > ortho | fao.orgresearchgate.net |

While anaerobic debromination is a significant pathway, aerobic biotransformation of BDE-153 can also occur, although it is less extensively studied. Bacteria known for degrading polychlorinated biphenyls (PCBs), such as Rhodococcus jostii RHA1 and Burkholderia xenovorans LB400, have been shown to transform a range of PBDEs, including hexa-BDEs. berkeley.edunih.gov

The extent of aerobic transformation is generally inversely proportional to the degree of bromination. nih.gov Burkholderia xenovorans LB400 was found to be capable of transforming a hexa-BDE congener. nih.gov Unlike anaerobic debromination, which primarily yields less brominated PBDEs, aerobic pathways can introduce other functional groups. For instance, while Rhodococcus jostii RHA1 was observed to release stoichiometric amounts of bromide during transformation, Burkholderia xenovorans LB400 converted a mono-BDE into a hydroxylated mono-BDE. nih.gov The formation of such hydroxylated metabolites is a key feature of aerobic degradation pathways. berkeley.edu

In vivo studies have revealed that various aquatic organisms can metabolize BDE-153, with significant differences observed between species. nih.gov Fish, in particular, exhibit species-specific debromination capabilities. nih.govfao.org

In vitro hepatic metabolism studies using liver microsomes from common carp (B13450389) (Cyprinus carpio), rainbow trout (Oncorhynchus mykiss), and Chinook salmon (Oncorhynchus tschawytscha) showed that BDE-153 was metabolized to form the penta-BDE congener BDE-101 and the tetra-BDE congener BDE-47. nih.gov However, the rates and products of metabolism varied significantly. Carp metabolized BDE-153 much more rapidly than trout and salmon. nih.gov While carp readily debrominated BDE-153 to form BDE-47, this transformation was not observed in trout or salmon, where only BDE-101 was detected as a metabolite. nih.gov The rapid conversion of the intermediate BDE-99 to BDE-47 in carp explains why the intermediate was not detected. nih.gov This species-specific difference is thought to be linked to variations in enzyme systems, such as deiodinases, which are involved in thyroid hormone regulation and show structural similarities to PBDEs. nih.govfao.org

Table 4: Species-Specific Metabolic Debromination of BDE-153 in Fish This table is interactive. You can sort and filter the data.

| Fish Species | Metabolic Rate | Major Metabolites | Key Observation | Reference |

|---|---|---|---|---|

| Common Carp (Cyprinus carpio) | Rapid (10-100x faster than salmonids) | BDE-101, BDE-47 | Readily debrominates to BDE-47. | nih.gov |

| Rainbow Trout (Oncorhynchus mykiss) | Slow | BDE-101 | BDE-47 not detected as a metabolite. | nih.gov |

| Chinook Salmon (Oncorhynchus tschawytscha) | Slow | BDE-101 | BDE-47 not detected as a metabolite. | nih.gov |

Other Abiotic and Biotic Transformation Mechanisms of BDE-153

Beyond photodegradation and metabolic processes, the environmental fate of 2,2',4,4',6,6'-Hexabromodiphenyl ether (BDE-153) is influenced by other transformation pathways, including thermal and hydrothermal degradation. These processes are particularly relevant in settings such as waste incineration, industrial thermal processes, and natural geothermal environments. Such conditions can lead to the breakdown of BDE-153 and the formation of other potentially hazardous brominated compounds.

Hydrothermal and Thermal Degradation Pathways

Thermal degradation involves the breakdown of compounds at high temperatures, while hydrothermal degradation occurs in the presence of hot, pressurized water. Research on the thermal degradation of polybrominated diphenyl ethers (PBDEs) indicates that these compounds can undergo debromination and cleavage of the diphenyl ether bond.

While specific studies on the hydrothermal degradation of BDE-153 are limited, research on other PBDEs, such as decabromodiphenyl ether (deca-BDE), provides insights into potential pathways. For instance, hydrothermal treatment of deca-BDE at temperatures around 300°C has been shown to cause its decomposition. nih.gov The reactivity of bromine atoms at different positions on the phenyl rings varies, with those at the para and meta positions being more susceptible to removal than those at the ortho positions. nih.gov This suggests that under similar conditions, BDE-153 would likely undergo sequential debromination, leading to the formation of lower-brominated diphenyl ethers.

Studies on the thermal degradation of a similar congener, 2,2',4,4'-tetrabromodiphenyl ether (BDE-47), in the presence of Fe-Al composite oxides at 300°C, have demonstrated hydrodebromination as a key degradation pathway. nih.gov This process leads to the formation of various lower-brominated congeners, including tri-, di-, and mono-bromodiphenyl ethers. nih.gov It is plausible that BDE-153 would follow a similar degradation pattern under thermal stress, progressively losing bromine atoms.

The table below summarizes findings from a study on the thermal degradation of BDE-47, which can be considered indicative of the potential degradation products of BDE-153 under similar conditions.

| Degradation Product Category | Major Isomers Formed from BDE-47 Degradation |

| Tribromodiphenyl ethers (Tri-BDEs) | BDE-17, BDE-28/33, BDE-30, BDE-32 |

| Dibromodiphenyl ethers (Di-BDEs) | BDE-8/11, BDE-7, BDE-15, BDE-10 |

| Monobromodiphenyl ethers (Mono-BDEs) | BDE-1 |

| Isomerization Product | BDE-75 |

| Data derived from a study on BDE-47 degradation. nih.gov |

Formation of Other Brominated Compounds (e.g., PBDD/Fs)

A significant concern regarding the thermal degradation of PBDEs, including BDE-153, is the potential for the formation of polybrominated dibenzo-p-dioxins (PBDDs) and polybrominated dibenzofurans (PBDFs). These compounds are structurally similar to their chlorinated analogs and are considered highly toxic.

The formation of PBDD/Fs from PBDEs can occur under thermal stress, such as during the recycling of electronic waste or in accidental fires. researchgate.netnih.gov The mechanism generally involves the cleavage of the ether bond or intramolecular cyclization.

A pivotal study on the pyrolysis of 23 different PBDE congeners revealed that lower brominated PBDEs are more likely to transform into PBDD/Fs, whereas higher brominated congeners tend to break the ether bond to form polybromobenzenes. nih.gov This research specifically identified that 2,2',4,4',5,5'-hexabromodiphenyl ether (a BDE-153 isomer) can transform into 2,3,7,8-tetraBDD, which is one of the most toxic PBDD/F congeners. nih.gov Another study also pointed to the conversion of BDE-153 to 2,3,7,8-tetraBDD during pyrolysis. aaqr.org

The formation pathways are dependent on the specific arrangement of bromine atoms on the PBDE molecule. nih.gov For a PBDE to form a PBDD or PBDF, it must have a specific bromine substitution pattern that allows for either a direct or oxygen-bridged connection between the two ortho-carbon atoms of the phenyl rings. nih.gov

The table below outlines the potential for PBDD/F formation from PBDEs based on their bromination level.

| PBDE Bromination Level | Predominant Transformation Pathway under Pyrolysis |

| Lower Brominated PBDEs | Favored to transform into PBDD/Fs |

| Higher Brominated PBDEs | Favored to break the ether bond and form polybromobenzene |

| General trend observed from pyrolysis of multiple PBDE congeners. nih.gov |

Thermal treatment of plastics containing brominated flame retardants, especially in the presence of metal oxides like antimony(III) oxide, can increase the formation of PBDD/Fs. researchgate.netnih.gov These findings underscore the importance of controlled conditions during the disposal and recycling of materials containing BDE-153 to minimize the generation of these hazardous byproducts.

Advanced Analytical Methodologies for 2,2 ,4,4 ,6,6 Hexabromodiphenyl Ether

Sample Preparation Techniques for BDE-153 in Diverse Environmental Matrices

Effective sample preparation is a critical first step to isolate BDE-153 from complex matrices such as soil, sediment, water, and biological tissues, and to remove interfering substances that could compromise the accuracy of the analysis. cdc.gov

The initial step in sample preparation is the extraction of BDE-153 from the sample matrix. Common techniques include Accelerated Solvent Extraction (ASE) and Solid-Phase Extraction (SPE).

Accelerated Solvent Extraction (ASE) , also known as Pressurized Liquid Extraction (PLE), utilizes elevated temperatures and pressures to enhance the extraction efficiency of organic solvents. conicet.gov.arthermofisher.com This automated technique significantly reduces extraction time and solvent consumption compared to traditional methods like Soxhlet extraction. thermofisher.comyoutube.com For instance, PBDEs, including BDE-153, have been successfully extracted from soil and sediment samples using ASE with a mixture of n-hexane and acetone. nih.gov In one application, a mixture of hexane (B92381) and dichloromethane (B109758) was used to extract PBDEs from air samples. chrom-china.com The operational parameters for ASE, such as temperature, pressure, and solvent composition, are optimized to achieve high recovery rates. For soil samples, conditions like an extraction temperature of 120°C and a pressure of 1500 PSI with a hexane/methylene chloride solvent have been utilized. chromatographyonline.com

Solid-Phase Extraction (SPE) is a versatile and widely used technique for extracting and concentrating analytes from liquid samples, and for cleaning up extracts from solid samples. conicet.gov.aryoutube.com The choice of sorbent material is critical for the selective retention of BDE-153. Various SPE cartridges, such as Oasis HLB, Isolute PAH, and Isolute C18, have been evaluated for the extraction of PBDEs from wastewater, with Isolute PAH demonstrating superior performance. rsc.org A study on the analysis of PBDEs in human serum found that Oasis HLB cartridges provided high absolute recoveries for a range of PBDE congeners. nih.gov For water samples, SPE with SPE-disks has been effectively used for the determination of various PBDEs. cys.org.cy A novel SPE method using a cross-linked starch-based polymer has also been developed for the extraction of PBDEs from water, demonstrating good recoveries and low detection limits. nih.gov

Interactive Table: Comparison of Extraction Methodologies for BDE-153

| Methodology | Principle | Typical Solvents | Advantages | Common Matrices |

|---|---|---|---|---|

| Accelerated Solvent Extraction (ASE) | Uses elevated temperature and pressure to increase extraction efficiency. thermofisher.com | Hexane/Dichloromethane chrom-china.com, Hexane/Acetone nih.gov | Automated, fast, reduced solvent consumption. thermofisher.comyoutube.com | Soil, Sediment nih.gov, Air chrom-china.com, Tissue thermofisher.com |

| Solid-Phase Extraction (SPE) | Analyte partitioning between a solid phase and a liquid phase. youtube.com | Methanol, Dichloromethane, n-Hexane nih.gov | High selectivity, concentration of analytes. conicet.gov.ar | Water rsc.orgcys.org.cynih.gov, Human Serum nih.gov |

Following extraction, the resulting extract often contains co-extracted substances like lipids and other organic matter that can interfere with the analysis. Therefore, a clean-up step is essential.

Multilayer Silica (B1680970) Gel Chromatography is a powerful technique for removing interfering compounds. researchgate.net The column is typically packed with layers of silica gel, including neutral, acidic, and/or basic silica, and sometimes alumina (B75360) and activated carbon. chromatographyonline.comgoogle.com This layering allows for the effective separation of analytes from a wide range of interfering substances. nih.gov For instance, a multilayer silica gel column can be used to purify extracts after an initial clean-up with techniques like gel permeation chromatography. researchgate.net The composition of the layers can be tailored to the specific matrix and target analytes. google.com

Florisil Column Chromatography is another common adsorbent-based clean-up method. cdc.gov Florisil, a magnesium-silica gel, is effective in removing polar interferences. A rapid and reliable method for determining 41 PBDEs in soil involved a clean-up step using a Florisil column. researchgate.net

Gel Permeation Chromatography (GPC) is a size-exclusion chromatography technique that separates molecules based on their size. cdc.gov It is particularly effective for removing large molecules like lipids from extracts of biological tissues and fatty foods. researchgate.net GPC is often used in combination with other clean-up techniques to achieve the desired level of purity. nih.govresearchgate.net

Interactive Table: Overview of Clean-up Procedures for BDE-153 Analysis

| Procedure | Principle | Target Interferences | Key Features |

|---|---|---|---|

| Multilayer Silica | Adsorption chromatography with multiple layers of modified silica gel. google.com | Lipids, polar and non-polar interferences. researchgate.netresearchgate.net | High purification capacity, can be tailored to specific matrices. google.com |

| Florisil | Adsorption chromatography using magnesium-silica gel. cdc.gov | Polar interfering compounds. | Effective for a range of environmental samples. researchgate.net |

| Gel Permeation Chromatography (GPC) | Size-exclusion chromatography. cdc.gov | High molecular weight compounds (e.g., lipids). researchgate.net | Ideal for fatty samples. researchgate.net |

Chromatographic Separation and Detection for BDE-153 Quantification

After sample preparation and clean-up, the extract is ready for instrumental analysis. Gas chromatography (GC) is the standard technique for separating BDE-153 from other compounds, followed by detection using various detectors. thermofisher.com

Gas chromatography with an electron capture detector (GC-ECD) is a highly sensitive method for detecting electrophilic compounds like halogenated molecules. measurlabs.com The ECD is particularly sensitive to brominated compounds, making it suitable for the analysis of PBDEs. nih.gov GC-ECD has been successfully employed for the quantification of BDE-153 and other PBDE congeners in wastewater. rsc.orgrsc.org A contemporary GC-ECD method has been developed for the regulatory analysis of PBDEs in treated municipal wastewater, demonstrating its cost-effectiveness compared to mass spectrometry methods. nih.gov While highly sensitive, the selectivity of ECD can be limited. nih.gov

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of GC with the detection and identification power of MS. nih.gov For the analysis of PBDEs, GC-MS is often operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity. nih.gov

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) offers even greater selectivity and sensitivity by using multiple reaction monitoring (MRM). osti.govthermofisher.com This technique is particularly advantageous for analyzing complex matrices where interferences are a significant issue. shimadzu.comnih.gov A "one-shot" GC-MS/MS method has been developed for the simultaneous analysis of PBDEs, hydroxylated PBDEs (OH-PBDEs), and methoxylated PBDEs (MeO-PBDEs) in human breast milk and serum. nih.gov This method utilizes a programmable temperature vaporizer (PTV) injector to minimize thermal degradation of the analytes. nih.gov

High-resolution mass spectrometry (HRMS) provides very accurate mass measurements, which allows for the differentiation of compounds with the same nominal mass but different elemental compositions. nih.gov This is particularly important for the isomer-specific analysis of PBDEs, as different isomers can have different toxicities. GC-HRMS is considered a highly reliable technique for the determination of PBDEs in biological tissues, offering high selectivity and sensitivity. nih.gov The use of isotope dilution with GC-HRMS is a common approach for the precise quantification of PBDEs in environmental samples like ambient air. chrom-china.com While powerful, resolving co-eluting isomers with very similar masses can be challenging and may require very high mass resolution, which can lead to a decrease in sensitivity. youtube.com In some cases, chromatographic separation remains crucial for distinguishing between certain isomers. youtube.com

Interactive Table: Chromatographic and Detection Methods for BDE-153

| Technique | Principle | Selectivity | Sensitivity | Key Application |

|---|---|---|---|---|

| GC-ECD | GC separation followed by detection of electron-capturing compounds. measurlabs.com | Moderate, selective for electronegative compounds. nih.gov | Very High. | Cost-effective screening of PBDEs in wastewater. rsc.orgnih.gov |

| GC-MS | GC separation with mass-based detection. nih.gov | High (with SIM). nih.gov | High. | Routine quantification in various environmental matrices. nih.gov |

| GC-MS/MS | GC separation with two stages of mass analysis (MRM). osti.gov | Very High. thermofisher.com | Very High. | Analysis of complex matrices like biological samples. nih.govnih.gov |

| GC-HRMS | GC separation with high-resolution mass detection. nih.gov | Extremely High. | High. | Isomer-specific analysis and confirmation. chrom-china.comnih.gov |

Novel Ionization Techniques (e.g., Ion Attachment Mass Spectrometry)

Traditional gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI) has been a cornerstone of BDE analysis. However, the extensive fragmentation of BDE congeners under EI can sometimes complicate identification and quantification. To overcome these limitations, several novel, "soft" ionization techniques have been developed and applied to the analysis of BDE-153 and other polybrominated diphenyl ethers (PBDEs), offering reduced fragmentation and enhanced sensitivity.

Ion Attachment Mass Spectrometry (IAMS) has emerged as a rapid and effective technique for the analysis of PBDEs in solid materials without requiring extensive sample preparation. rsc.org This soft ionization method allows for the direct analysis of compounds in polymers. In IAMS, a sample is heated, and the volatilized molecules are ionized by the attachment of an alkali metal ion, typically lithium (Li+). This process results in the formation of [M+Li]+ ions with minimal fragmentation. rsc.org

A study on the rapid analysis of PBDEs using IAMS demonstrated its capability to detect decabromodiphenyl ether (decaBDE) with no observed fragment ions. rsc.org The method was optimized using reference materials and showed good linearity and recovery for decaBDE. rsc.org Key performance characteristics of IAMS for decaBDE analysis are summarized below:

Table 1: Performance Characteristics of IAMS for DecaBDE Analysis

| Parameter | Value |

|---|---|

| Limit of Detection (LOD) | 13.5 ppm (for a 1-mg solid sample) |

| Limit of Quantification (LOQ) | 45.0 ppm (for a 1-mg solid sample) |

| Linearity (R²) | 0.9962 (in the range of 0.04 to 2.00 µg) |

| Recovery | 81.4% for a 317-ppm sample; 85.4% for an 886-ppm sample |

Data sourced from a study on the rapid analysis of polybrominated diphenyl ethers by ion attachment mass spectrometry. rsc.org

While this study focused on decaBDE, the principles of IAMS are applicable to other PBDEs, including BDE-153, offering a promising tool for rapid screening of materials.

Atmospheric Pressure Photoionization (APPI) is another soft ionization technique that has been successfully coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the analysis of BDEs. Negative ionization APPI (NI-APPI) has been shown to be effective for the determination of BDE-153 in house dust samples using an isotope dilution method. sigmaaldrich.com

Advanced Electron Ionization (EI) sources have also been developed to improve the performance of traditional GC-MS. These advanced sources offer higher ionization efficiency, leading to enhanced sensitivity for PBDE analysis.

Quality Assurance and Quality Control (QA/QC) in BDE-153 Environmental Analysis

Rigorous quality assurance and quality control (QA/QC) measures are paramount to ensure the generation of reliable and defensible data in the environmental analysis of BDE-153. bnl.gov These measures encompass the entire analytical process, from sample collection to final data reporting.

Method validation is the process of demonstrating that an analytical method is suitable for its intended purpose. 3m.comdemarcheiso17025.com This involves the evaluation of several key performance characteristics to ensure the accuracy, precision, and reliability of the data. The validation of analytical methods for BDE-153 typically assesses the following parameters:

Specificity and Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. For BDE-153, this is particularly important due to potential co-elution with other PBDE congeners or other brominated compounds like 2,2′,4,4′,5,5′-hexabromobiphenyl (BB-153). nih.govspectroscopyonline.com

Linearity and Range: The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range. core.ac.uk For instance, a calibration curve for BDE-153 should demonstrate a coefficient of determination (r²) of at least 0.990. 3m.com

Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed through recovery studies on spiked samples. For 13C-labeled PBDE internal standards, average recoveries in the range of 61-118% have been reported in the analysis of soil samples. hkbu.edu.hk

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). For BDE-153 analysis in soil, precision (as RSD) has been reported to be in the range of 11-26%. hkbu.edu.hk

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively. The LOD for BDEs can be estimated as the concentration that produces a signal-to-noise ratio of 3, while the LOQ is typically at a signal-to-noise ratio of 10. core.ac.uk Method detection limits for PBDEs in soil have been reported to be in the range of 0.013–0.25 ng/g. hkbu.edu.hk

Table 2: Example of Method Validation Parameters for PBDE Analysis in Soil

| Parameter | Reported Value/Range |

|---|---|

| Accuracy (Recovery of 13C-labeled standards) | 61-118% |

| Precision (RSD) | 11-26% |

| Method Detection Limit (MDL) | 0.013–0.25 ng/g |

Data sourced from a study on the determination of polybrominated diphenyl ethers in soil using GC/ion trap mass spectrometry. hkbu.edu.hk

The use of isotopically labeled internal standards and certified reference materials (CRMs) is a cornerstone of robust QA/QC in the analysis of BDE-153.

Labeled Standards: Carbon-13 (¹³C)-labeled BDE congeners are widely used as internal standards in isotope dilution mass spectrometry. thermofisher.com These standards are added to the sample prior to extraction and analysis. thermofisher.com Because they behave almost identically to their native counterparts throughout the extraction, cleanup, and analysis steps, they can effectively correct for losses of the target analyte during sample preparation and for variations in instrument response. This approach significantly improves the accuracy and precision of the quantification. For example, in the analysis of PBDEs in environmental samples, a mass-labeled (¹³C) PBDE surrogate standard is added before extraction, and a different mass-labeled (¹³C) PBDE recovery standard is added just before injection into the GC-MS. thermofisher.com

Certified Reference Materials (CRMs): CRMs are materials with a certified concentration of the analyte of interest and are used to assess the accuracy and trueness of an analytical method. pubcompare.ai They are analyzed alongside environmental samples to verify that the entire analytical procedure is under control. Various CRMs are commercially available for PBDE analysis, often as solutions containing a mixture of different congeners at certified concentrations. For example, analytical reference standards of BDE-153 are available in isooctane (B107328) at a concentration of 50 µg/mL. sigmaaldrich.com The analysis of CRMs provides an independent verification of the laboratory's performance.

Table 3: List of Compounds

| Compound Name | Abbreviation |

|---|---|

| 2,2',4,4',6,6'-Hexabromodiphenyl ether | BDE-153 |

| Polybrominated diphenyl ethers | PBDEs |

| Decabromodiphenyl ether | decaBDE |

Mechanistic Ecotoxicology and Biological Interactions of 2,2 ,4,4 ,6,6 Hexabromodiphenyl Ether Non Human Focus

In Vitro Cellular and Molecular Responses to BDE-153 Exposure

Receptor Binding and Activation Mechanisms (e.g., Aryl Hydrocarbon Receptor, Thyroid Hormone Receptors)

2,2',4,4',6,6'-Hexabromodiphenyl ether (BDE-153) interacts with several key cellular receptors, though its activity varies from agonistic to antagonistic depending on the receptor and the biological context. Due to its structural similarity to other polyhalogenated aromatic hydrocarbons, its interaction with the Aryl Hydrocarbon Receptor (AhR) has been a subject of investigation. nih.gov Studies have shown that BDE-153, along with other environmentally relevant polybrominated diphenyl ethers (PBDEs), can bind to the AhR. nih.govresearchgate.net However, individual exposure to BDE-153 does not typically lead to a significant activation of the AhR-dependent gene expression. nih.govresearchgate.net Instead, when co-exposed with potent AhR agonists like 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), BDE-153 exhibits antagonistic effects, leading to a concentration-dependent decrease in the induction of AhR-responsive genes. nih.govresearchgate.net This suggests that while BDE-153 can occupy the receptor's binding pocket, it fails to initiate the full downstream signaling cascade and can inhibit the action of other AhR ligands. nih.gov The binding of a ligand to the AhR typically causes the ligand-AhR complex to translocate to the nucleus, where it dimerizes with the AhR nuclear translocator protein (ARNT) and binds to xenobiotic response elements (XREs) on the DNA, initiating gene transcription. nih.gov

In addition to the AhR, BDE-153 has been shown to interact with hormone receptors. In in vitro studies using human breast cancer cells, BDE-153 was identified as a weak antagonist of the estrogen receptor α (ERα). nih.govnih.gov It demonstrated a dose-dependent inhibition of ERα-mediated activity. nih.gov Furthermore, BDE-153 has been observed to inhibit co-activator recruitment to the progesterone (B1679170) receptor (PR), acting as a weak antagonist. nih.gov Some research has also pointed towards interactions with thyroid hormone receptors, with certain hydroxylated metabolites of BDE-153 showing some binding potency. nih.gov

| Receptor | Interaction Type | Observed Effect |

| Aryl Hydrocarbon Receptor (AhR) | Antagonist | Binds to the receptor but does not activate it; inhibits TCDD-induced AhR activity. nih.govresearchgate.net |

| Estrogen Receptor α (ERα) | Weak Antagonist | Inhibits ERα-mediated activity in a dose-dependent manner. nih.govnih.gov |

| Progesterone Receptor (PR) | Weak Antagonist | Inhibits the recruitment of co-activators. nih.gov |

| Thyroid Hormone Receptors (TR) | Indirect Interaction | Hydroxylated metabolites show some binding affinity. nih.gov |

Modulation of Enzyme Activities (e.g., Cytochrome P450)

BDE-153 has been demonstrated to modulate the activity of various enzymes, most notably the cytochrome P450 (CYP) family of enzymes, which are crucial for the metabolism of xenobiotics. In studies using rat models, individual PBDE components, including BDE-153, were found to up-regulate the expression of CYP1A1, but only at high doses. oup.com

Conversely, in co-exposure scenarios, BDE-153 has shown inhibitory effects on CYP1A1 activity. nih.gov The activity of 7-ethoxyresorufin-O-deethylase (EROD), a common marker for CYP1A1 activity, was inhibited by BDE-153 in the presence of TCDD. nih.govresearchgate.net This antagonistic effect on TCDD-induced EROD activity was observed in both rodent and human hepatoma cell lines. nih.gov The mechanism for this inhibition appears to be at the receptor level rather than direct enzyme inhibition, as the inhibitory effect was not observed when TCDD exposure preceded BDE-153 exposure. epa.gov

Gene Expression and Proteomic Alterations Induced by BDE-153

Exposure to BDE-153 can lead to significant alterations in gene expression and protein profiles in various cell types and organisms. In human breast cancer cells, BDE-153 has been found to downregulate genes associated with immune pathways, particularly those related to interferon signaling. nih.gov

Proteomic studies have begun to shed light on the broader impacts of BDE-153 on cellular function. For instance, neonatal exposure in mice to a related compound, PBDE-99, resulted in altered levels of proteins involved in neurodegeneration, neuroplasticity, metabolism, and energy production in different brain regions. nih.gov While specific proteomic data for BDE-153 is still emerging, the findings from related congeners suggest that these compounds can have profound effects on protein expression patterns, which in turn can disrupt critical cellular processes. In zebrafish, exposure to BDE-153 led to the upregulation of apoptotic-regulated genes such as caspase-3 and p53, and the downregulation of the anti-apoptotic gene Bcl2. researchgate.netresearchgate.net

| Gene/Pathway | Organism/Cell Line | Direction of Change | Associated Function |

| Interferon Signaling Pathway | Human Breast Cancer Cells | Downregulation | Immune Response nih.gov |

| Caspase-3 | Zebrafish | Upregulation | Apoptosis researchgate.netresearchgate.net |

| p53 | Zebrafish | Upregulation | Apoptosis, DNA Damage Response researchgate.netresearchgate.net |

| Bcl2 | Zebrafish | Downregulation | Anti-apoptosis researchgate.netresearchgate.net |

Oxidative Stress Pathways and Antioxidant System Responses

A significant mechanism of BDE-153's biological interaction is the induction of oxidative and nitrosative stress. jonln.comresearchgate.net This occurs due to an imbalance between the production of reactive oxygen species (ROS) and reactive nitrogen species (RNS) and the cell's ability to detoxify these reactive intermediates. jonln.com

Studies have shown that BDE-153 treatment can lead to an increase in the levels of ROS and malondialdehyde (MDA), a marker of lipid peroxidation. jonln.comresearchgate.net Furthermore, levels of nitric oxide (NO) and the expression of neuronal nitric oxide synthase (nNOS) have been observed to increase following BDE-153 exposure. jonln.comresearchgate.net

In response to this oxidative challenge, the antioxidant defense system is often overwhelmed. A decline in the activity of key antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and a reduction in the content of glutathione (B108866) (GSH) have been reported. jonln.comresearchgate.net Additionally, the expression of peroxiredoxin I (Prx I) and Prx II, which are important antioxidant enzymes, has been shown to decrease. jonln.com In some models, however, an initial increase in the activities of catalase (CAT) and SOD has been observed, potentially as a compensatory response. researchgate.net

In Vivo Studies on Biological Pathways in Model Organisms

Biotransformation and Metabolite Formation (e.g., Hydroxylated, Methoxylated PBDEs)

In vivo, BDE-153 undergoes biotransformation, leading to the formation of various metabolites. The primary metabolic pathways involve hydroxylation and debromination followed by hydroxylation, carried out by cytochrome P-450 isozymes. epa.govnih.gov This results in the formation of hydroxylated PBDEs (HO-PBDEs). nih.govnih.govscienceopen.com

In mice, monohydroxylated metabolites with six, five, and four bromine atoms have been identified following BDE-153 exposure. epa.gov The formation of these metabolites suggests that BDE-153 can be both hydroxylated and debrominated in vivo. nih.gov Interestingly, BDE-153 appears to be more resistant to enzymatic degradation compared to other PBDE congeners, leading to its accumulation in tissues. nih.gov

While methoxylated PBDEs (MeO-PBDEs) are known metabolites of some PBDEs, they have not been consistently detected in studies specifically examining BDE-153 metabolism in certain biological samples. nih.govnih.gov The presence of specific hydroxylated metabolites can vary depending on the species and the specific P450 enzymes involved.

| Metabolite Class | Specific Examples | Formation Pathway |

| Hydroxylated PBDEs (HO-PBDEs) | Monohydroxylated hexabromodiphenyl ethers, pentabromodiphenyl ethers, and tetrabromodiphenyl ethers | Hydroxylation, Debromination/Hydroxylation epa.govnih.gov |

| Bromophenols | 2,4-dibromophenol, 2,4,5-tribromophenol | Cleavage of the diphenyl ether bond (observed with other PBDEs) nih.gov |

Neurochemical and Developmental Alterations in Wildlife Models

Exposure to this compound (BDE-153) during critical developmental windows has been shown to induce significant and lasting neurochemical and behavioral changes in various wildlife models. These alterations often manifest as hyperactivity, deficits in learning and memory, and changes in the underlying neural pathways that govern these behaviors.

In aquatic ecosystems, fish have been a key model for understanding the neurotoxic effects of BDE-153. Studies on crucian carp (B13450389) (Carassius auratus) have demonstrated that exposure to BDE-153 can significantly inhibit the activity of acetylcholinesterase (AChE) in the brain. nih.gov AChE is a critical enzyme responsible for breaking down the neurotransmitter acetylcholine, and its inhibition can lead to overstimulation of cholinergic pathways, resulting in neuromuscular and behavioral dysfunction. nih.gov In one study, significant AChE inhibition was observed in crucian carp at various concentrations of BDE-153 after just four days of exposure, with the degree of inhibition increasing with higher concentrations. nih.gov This finding is consistent with observations in zebrafish (Danio rerio) larvae, where parental exposure to a commercial PBDE mixture (DE-71), which contains BDE-153, also led to significant inhibition of AChE activity in the offspring. europa.eu

Terrestrial wildlife models, particularly rodents, have also revealed the potent neurodevelopmental toxicity of BDE-153. Neonatal exposure in mice to BDE-153 has been shown to cause long-term neurobehavioral disturbances that can worsen with age. nih.govwayne.edu These effects include disruptions in spontaneous behavior, such as hyperactivity, and impairments in learning and memory. epa.gov The underlying mechanisms for these behavioral changes are thought to involve alterations in the cholinergic system, particularly during the brain growth spurt, a critical period of development. epa.gov While direct evidence for BDE-153's impact on dopamine (B1211576) and serotonin (B10506) levels in wildlife is still emerging, the broader class of PBDEs has been shown to affect these key neurotransmitter systems, which are crucial for regulating mood, locomotion, and cognitive function. nih.govnih.govnih.govnih.govresearchgate.netresearchgate.netsigmaaldrich.com

The following table summarizes key findings on the neurochemical and developmental effects of BDE-153 in wildlife models.

Endocrine System Perturbations in Aquatic and Terrestrial Organisms

This compound is a well-documented endocrine-disrupting chemical (EDC), capable of interfering with the normal function of hormonal systems in a variety of aquatic and terrestrial organisms. Its structural similarity to thyroid hormones allows it to interact with components of the thyroid system, leading to significant perturbations. epa.gov

In aquatic environments, BDE-153 has been shown to disrupt the thyroid hormone axis in fish. epa.gov Mechanisms of this disruption include competitive binding to thyroid hormone transport proteins, such as transthyretin (TTR), which can displace the natural hormone thyroxine (T4) from circulation, leading to its increased metabolism and elimination. nih.govepa.gov This can result in decreased circulating levels of thyroid hormones, which are essential for normal growth, development, and metabolism. epa.gov While direct studies on BDE-153 in aquatic invertebrates like Daphnia magna are limited, other EDCs have been shown to adversely affect their reproduction and development by interfering with hormonal pathways, suggesting a potential vulnerability in these organisms as well. wayne.edunih.govmdpi.comnih.govresearchgate.net

Terrestrial wildlife, including birds and mammals, are also at risk of endocrine disruption from BDE-153 exposure. Studies on birds have linked PBDE exposure to altered thyroid hormone levels. nih.gov In mammals, BDE-153 has been associated with adverse effects on reproductive parameters, including sperm concentration and testes volume. nih.gov While the direct effects of BDE-153 on steroidogenesis are still being fully elucidated, studies on other PBDE congeners and their metabolites have shown the potential to interfere with the production of sex steroids like testosterone (B1683101) and estradiol. nih.govresearchgate.net Furthermore, some PBDEs have been found to accumulate in the adrenal glands and affect the production of corticosteroids, which are vital for stress response and metabolic regulation. frontiersin.orgnih.gov

The following table provides an overview of the endocrine-disrupting effects of BDE-153 and related PBDEs in various organisms.

Structure-Activity Relationships (SAR) and Quantitative Structure-Activity Relationships (QSAR) for BDE-153 Congeners

The toxicity and biological interactions of BDE-153 and its congeners are strongly influenced by their molecular structure, particularly the number and position of bromine atoms. Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are crucial for predicting the behavior of these compounds in biological systems and for understanding the mechanisms underlying their toxicity.

Generally, the persistence and bioaccumulation potential of PBDEs increase with the degree of bromination. However, lower-brominated congeners are often more biologically active and toxic. researchgate.net QSAR models have been developed to predict the toxicity of PBDE congeners, often based on their binding affinity to receptors like the aryl hydrocarbon receptor (AhR). nih.govresearchgate.netdiva-portal.org These models have shown that electrostatic properties are a key factor in determining the relative binding affinities of PBDEs. nih.gov For developmental neurotoxicity, QSAR models for some brominated flame retardants suggest that the molecular surface area can be a critical determinant of their adverse effects. ecetoc.org

Influence of Bromine Substitution Patterns on Biotransformation and Interactions

The pattern of bromine substitution on the diphenyl ether backbone is a critical determinant of how BDE-153 and other PBDEs are metabolized and interact with biological molecules. The presence or absence of bromine atoms at specific positions (ortho, meta, para) dictates the metabolic pathways a congener will undergo and its affinity for biological receptors and transport proteins.

In vitro studies using liver microsomes from different fish species, such as common carp (Cyprinus carpio), rainbow trout (Oncorhynchus mykiss), and Chinook salmon (Oncorhynchus tshawytscha), have revealed that the presence of at least one bromine atom in a meta position is a prerequisite for metabolic debromination. epa.gov Congeners lacking a meta-substituted bromine were not found to be metabolized. epa.gov

The biotransformation of BDE-153 (2,2',4,4',5,5'-hexabromodiphenyl ether) varies significantly between species, highlighting the influence of bromine patterns on species-specific metabolic capabilities. For instance, common carp readily debrominate BDE-153 to form both a penta-BDE (BDE-101) and a tetra-BDE (BDE-47). epa.gov In contrast, rainbow trout and Chinook salmon metabolize BDE-153 much more slowly and only produce the penta-BDE metabolite, BDE-101. epa.gov This difference is attributed to the carp's preference for meta-debromination, while trout and salmon exhibit a more equal tendency to cleave bromine atoms from both meta and para positions. epa.gov

The bromine substitution pattern also governs the interaction of PBDEs with endocrine system components. The affinity of PBDEs and their hydroxylated metabolites for thyroid hormone transport proteins like transthyretin (TTR) is highly dependent on their structure. nih.gov Generally, higher bromination is associated with stronger binding affinity to the thyroid hormone receptor. frontiersin.org For estrogenic activity, a general SAR has been observed where lower-brominated PBDEs tend to act as estrogen receptor agonists, while higher-brominated congeners can act as antagonists. oup.com The specific arrangement of bromine atoms, such as a [2,2',6] or a [2,2',4] substitution pattern, appears to favor estrogenic activity. oup.com

The following table summarizes the influence of bromine substitution on the biotransformation of BDE-153 in different fish species.

Environmental Remediation and Management Strategies for 2,2 ,4,4 ,6,6 Hexabromodiphenyl Ether

The persistent and bioaccumulative nature of 2,2',4,4',6,6'-Hexabromodiphenyl ether (BDE-153) necessitates the development of effective remediation and management strategies to mitigate its environmental impact. Research has focused on both physicochemical and biological approaches to remove or degrade this contaminant from various environmental matrices.

Synthesis and Precursor Chemistry of 2,2 ,4,4 ,6,6 Hexabromodiphenyl Ether for Research

Established Synthetic Routes for BDE-155 and Related Congeners

The synthesis of BDE-155 can be achieved through several established chemical pathways, each with its own advantages and challenges. These routes primarily include the direct bromination of diphenyl ether precursors, the Ullmann ether synthesis, and a multi-step process involving aminodiphenyl ethers.

Bromination of Diphenyl Ether Precursors

Direct bromination of diphenyl ether is a common method for producing a variety of PBDE congeners. However, achieving the specific 2,2',4,4',6,6'-substitution pattern of BDE-155 through this route is challenging due to the directing effects of the ether linkage and the bromine substituents. The reaction typically yields a mixture of isomers, requiring extensive purification to isolate the desired congener.

The reaction conditions, including the choice of brominating agent (e.g., elemental bromine, N-bromosuccinimide), solvent, and catalyst (e.g., iron, iodine), play a critical role in the product distribution. The progressive bromination of the aromatic rings is influenced by both steric hindrance and electronic effects, making the selective synthesis of highly brominated congeners like BDE-155 complex. For research purposes, where high purity is paramount, this method often serves as a starting point for a more complex purification scheme or is used to synthesize less-substituted precursors for subsequent reactions.

Ullmann Ether Synthesis and Related Coupling Reactions

The Ullmann ether synthesis provides a more controlled approach to the formation of the diphenyl ether backbone, allowing for the specific coupling of two pre-brominated aromatic rings. nih.govarkat-usa.org This reaction involves the copper-catalyzed condensation of a brominated phenol with a brominated aryl halide. nih.gov

For the synthesis of BDE-155, this would typically involve the reaction of a 2,4,6-tribromophenoxide with 1,3,5-tribromobenzene in the presence of a copper catalyst. The traditional Ullmann conditions often require high temperatures and stoichiometric amounts of copper. nih.gov However, modern modifications of the Ullmann reaction utilize various ligands and catalytic amounts of copper, allowing for milder reaction conditions and improved yields. nih.gov The key advantage of this method is the precise control over the substitution pattern, leading to a higher yield of the desired BDE-155 congener with fewer isomeric impurities compared to direct bromination.

Table 1: Key Parameters of the Ullmann Ether Synthesis for BDE-155

| Parameter | Description |

| Reactants | 2,4,6-tribromophenol and 1,3,5-tribromobenzene |

| Catalyst | Copper (I) salts (e.g., CuI, CuBr) |

| Base | A base such as potassium carbonate or cesium carbonate is often required to generate the phenoxide in situ. |

| Solvent | High-boiling polar solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used. |

| Ligands | The use of ligands such as phenanthroline or N,N-dimethylglycine can improve catalyst performance and reaction conditions. |

Synthesis via Aminodiphenyl Ethers

A versatile and highly specific route to BDE-155 involves the use of aminodiphenyl ether precursors. This multi-step synthesis offers excellent control over the bromine substitution pattern. The general strategy involves the synthesis of a diphenyl ether with amino groups at the desired positions for subsequent bromination and diazotization.

The synthesis can be initiated with the Ullmann condensation of an aminophenol with a suitable bromoaniline derivative. The resulting aminodiphenyl ether is then subjected to exhaustive bromination, where the amino groups can help direct the bromine atoms to the desired positions. Following bromination, the amino groups are removed through a diazotization reaction, typically using sodium nitrite in the presence of a strong acid, followed by reduction of the diazonium salt with a reducing agent like hypophosphorous acid. This sequence of reactions allows for the unambiguous synthesis of specifically substituted PBDE congeners, including BDE-155, with high purity.

Preparation of Isotope-Labeled BDE-155 Standards for Environmental and Mechanistic Studies

Isotope-labeled internal standards are indispensable for the accurate quantification of BDE-155 in environmental and biological samples using isotope dilution mass spectrometry. The synthesis of these standards involves the incorporation of stable isotopes, such as carbon-13 (¹³C) or deuterium (²H or D), into the BDE-155 molecule.

The synthesis of ¹³C-labeled BDE-155 typically starts with a ¹³C-labeled precursor, such as ¹³C-labeled phenol or benzene. These labeled starting materials are then carried through one of the synthetic routes described above. For example, ¹³C₆-phenol can be brominated to 2,4,6-tribromo-¹³C₆-phenol, which is then used in an Ullmann condensation to produce fully ¹³C-labeled BDE-155. While commercially available, the synthesis of these labeled compounds is often complex and costly.

Deuterated BDE-155 standards can be prepared by introducing deuterium atoms into the molecule. This can be achieved by using deuterated starting materials or through hydrogen-deuterium exchange reactions on the final BDE-155 molecule or its precursors, often catalyzed by a metal catalyst in the presence of a deuterium source like D₂O. The positions of deuterium labeling need to be carefully chosen to ensure they are not lost during sample preparation or analysis.

The availability of these isotope-labeled standards is critical for advancing our understanding of the environmental fate, transport, and toxicology of BDE-155.

Future Research Directions and Knowledge Gaps in 2,2 ,4,4 ,6,6 Hexabromodiphenyl Ether Studies

Emerging Analytical Challenges and Innovations for Low-Level Detection

The accurate quantification of BDE-153 in various environmental and biological matrices is fundamental to understanding exposure and risk. However, analysis at trace levels presents significant challenges. A primary difficulty is the co-elution of BDE-153 with other similarly structured compounds, such as 2,2',4,4',5,5'-hexabromobiphenyl (B1200347) (PBB-153), during gas chromatography (GC) analysis. cdc.gov This requires the use of highly specific analytical columns and conditions to ensure accurate separation and quantification. cdc.gov Furthermore, the analysis of a full range of PBDE congeners in a single run is complicated by the thermal instability of higher brominated congeners like BDE-209, which can degrade into lower brominated forms during analysis, potentially inflating the measured concentrations of congeners like BDE-153. cdc.gov

Innovations in analytical chemistry are addressing these challenges. The development of advanced sample preparation techniques, such as pressurized liquid extraction and solid-phase extraction, has improved extraction efficiency and reduced solvent use. cdc.govnih.gov In detection, the move towards gas chromatography-tandem mass spectrometry (GC-MS/MS) offers enhanced selectivity and sensitivity compared to traditional methods. nih.govmostwiedzy.pl GC-MS/MS can distinguish between co-eluting compounds based on their specific fragmentation patterns, improving accuracy. nih.gov For hydroxylated metabolites, derivatization techniques, such as silylation, allow for their simultaneous analysis with parent PBDEs in a single GC-MS/MS run, streamlining the analytical process. nih.gov Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is also emerging as a viable alternative, particularly for thermally labile and polar metabolites, although it may lack the required sensitivity for neutral compounds like BDE-153 at trace levels. nih.govmostwiedzy.pl

Table 1: Innovations in Analytical Methods for BDE-153 and Related Compounds

| Technology | Application | Advantages | Reported Limits of Detection (LODs) |

|---|---|---|---|

| GC-MS/MS | Simultaneous analysis of PBDEs, OH-BDEs, and MeO-BDEs. nih.gov | High selectivity and sensitivity; can resolve co-eluting compounds; enables "one-shot" analysis of parent compounds and metabolites. nih.govmostwiedzy.pl | 0.01-0.27 ng/mL (in human serum). researchgate.net |

| Pressurized Liquid Extraction (PLE) | Extraction from solid and semi-solid matrices (e.g., dust, sediment, tissue). | Reduced solvent consumption and extraction time compared to traditional methods like Soxhlet. cdc.govnih.gov | N/A (Extraction Method) |

| Derivatization (Silylation) | Analysis of hydroxylated metabolites (OH-BDEs) via GC. nih.gov | Creates stable derivatives of polar metabolites suitable for GC analysis, allowing simultaneous detection with neutral PBDEs. nih.gov | N/A (Sample Preparation Step) |

| LC-MS/MS | Analysis of polar and thermally unstable metabolites; addresses BDE-209 degradation issues. cdc.gov | Avoids high temperatures of GC inlets that can degrade sensitive analytes. cdc.gov | Often insufficient for trace-level quantification of neutral PBDEs. nih.gov |

| High-Resolution Mass Spectrometry (HRMS) | High-specificity detection and quantification. | Provides very accurate mass measurements, improving confidence in compound identification. researchgate.net | 0.06 to 1.42 ng L⁻¹ (in water). researchgate.net |

Advanced Mechanistic Investigations of BDE-153 Biological Interactions

Understanding the precise molecular mechanisms by which BDE-153 exerts its biological effects is a critical knowledge gap. Current research indicates that BDE-153 can interact with various cellular systems, though its activity often differs from other PBDE congeners.

Endocrine and Nuclear Receptor Disruption : Studies using human breast cancer cells have shown that BDE-153 acts as a weak antagonist of estrogen receptor α (ERα). nih.govnih.gov This is distinct from other congeners like BDE-47, which can act as a weak ERα agonist. nih.gov BDE-153 can also induce the expression of cytochrome P450 enzymes, such as CYP1A1 and CYP1B1, suggesting an interaction with the aryl hydrocarbon receptor (AhR) signaling pathway, although this effect is weaker compared to congeners like BDE-100. nih.gov There is also evidence that BDE-153 can activate the constitutive androstane (B1237026) receptor (CAR). researchgate.net Further research is needed to understand the downstream consequences of these interactions and how they contribute to endocrine disruption. A recent structural binding study suggested that BDE-153 binds tightly to thyroxine-binding globulin, indicating a potential mechanism for disrupting thyroid hormone transport. researchgate.net

Metabolic Disruption : Evidence suggests that BDE-153 can interfere with glucose and lipid metabolism. nih.govnih.gov Animal studies have reported that exposure to BDE-153 can alter the balance of lipids in the blood and liver. nih.gov The underlying mechanisms may involve changes in the expression of genes related to lipid metabolism and interference with key metabolic enzymes. nih.gov

Neurotoxicity and Developmental Effects : Developmental exposure to BDE-153 is a significant concern. Animal studies have linked neonatal exposure to BDE-153 with long-term alterations in motor behavior and deficits in learning and memory. epa.gov One proposed mechanism involves changes in the cholinergic system, specifically a decrease in the density of nicotinic receptors in the hippocampus. epa.govjeffreydachmd.com

Mitochondrial Damage : In vitro studies have demonstrated that BDE-153 can induce hepatotoxicity by causing mitochondrial damage and triggering apoptosis (programmed cell death). nih.gov

Future mechanistic studies should employ advanced techniques like transcriptomics, proteomics, and metabolomics to gain a systems-level understanding of the cellular response to BDE-153 exposure. Investigating the combined effects of BDE-153 with other environmental contaminants is also crucial, as human exposure typically occurs to complex mixtures. nih.gov

Integrated Environmental Fate Modeling and Prediction of BDE-153

Predictive models are essential tools for understanding how BDE-153 moves through and persists in the environment. Multimedia environmental fate models, such as the Level II and TaPL3 models, have been used to estimate the partitioning and transport of various PBDE congeners, including BDE-153. nih.govresearchgate.net